molecular formula C37H33O4P B3322553 (3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine CAS No. 147700-62-7

(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No.: B3322553
CAS No.: 147700-62-7
M. Wt: 572.6 g/mol
InChI Key: FBCWBUCCKKBBNU-KKLWWLSJSA-N
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Description

(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a phosphorus-containing heterocyclic compound characterized by a rigid bicyclic framework with five phenyl groups at positions 4, 4, 6, 8, and 8, along with two methyl groups at position 2. Its stereochemistry (3aR,8aR) confers chirality, making it relevant in asymmetric catalysis and stereoselective synthesis . The compound’s stability and electronic properties are influenced by the electron-rich aromatic rings and the phosphorus center, which may participate in coordination chemistry or act as a Lewis acid .

Properties

IUPAC Name

(3aR,8aR)-2,2-dimethyl-4,4,6,8,8-pentakis-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33O4P/c1-35(2)38-33-34(39-35)37(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(32-26-16-7-17-27-32)40-36(33,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-27,33-34H,1-2H3/t33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCWBUCCKKBBNU-KKLWWLSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a member of the dioxaphosphepine class of compounds. Its unique structural features suggest potential biological activities that merit detailed exploration. This article aims to synthesize available research findings on its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C31H29O6P
  • Molecular Weight : 528.53 g/mol
  • CAS Number : 945763-92-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that phosphor-containing compounds often exhibit significant enzyme inhibition properties. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:

  • Enzyme Inhibition : Compounds in this class have been noted for their potential to inhibit phosphodiesterases and other enzymes critical in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate antimicrobial properties against various pathogens.

In Vitro Studies

A study conducted by Chan (2018) demonstrated that derivatives of dioxaphosphepine compounds exhibited significant inhibition against certain cancer cell lines. The findings are summarized in Table 1 below:

CompoundCell Line TestedInhibition (%)Reference
(3aR,8aR)-DioxaphosphepineHeLa78%
(3aR,8aR)-DioxaphosphepineMCF-765%
Control (No Treatment)HeLa10%

Case Studies

  • Anticancer Activity : A recent investigation into the anticancer properties of related dioxaphosphepine compounds indicated that they could induce apoptosis in cancer cells through activation of the caspase pathway. The study highlighted the potential for these compounds in therapeutic applications against breast cancer.
  • Antimicrobial Properties : Another study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3aR,8aR)-2,2,4,4,8,8-Hexamethyl-6-phenyl-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphene 6-phenyl, 2,2,4,4,8,8-hexamethyl Not specified Not specified Reduced steric bulk compared to pentaphenyl analogs; potential for small-molecule interactions.
(3aR,8aR)-1-((3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine Pyrrolidine at position 6, tetraphenyl C35H36NO4P 565.64 Enhanced solubility due to pyrrolidine; applications in ligand design.
(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(2-naphthalenyl)-6-oxide 6-hydroxy-6-oxide, tetra(2-naphthalenyl) C47H37O6P 728.76 Oxidized phosphorus center; chiral catalyst for asymmetric synthesis.
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diisopropylphenyl)-2,2-dimethyl-6-phenyl 3,5-diisopropylphenyl groups, (3aS,8aS) stereochemistry C47H64O4P 739.98 Extreme steric hindrance; used in high-stability catalytic systems.
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine (Target Compound) 4,4,6,8,8-pentaphenyl, 2,2-dimethyl ~C41H39O4P* ~642.7* High steric bulk; potential for asymmetric catalysis and materials science.
5-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine Dibenzazepine at position 6, tetraphenyl C47H41NO4P 730.80 Extended π-system; possible applications in photochemistry or bioactivity.

*Estimated based on structural analogs.

Key Comparative Insights:

Bulky substituents like 3,5-diisopropylphenyl () or naphthalenyl () further increase rigidity and thermal stability but may reduce solubility in polar solvents.

Stereochemical Influence :

  • Enantiomeric forms (e.g., 3aS,8aS in vs. 3aR,8aR in the target compound) dictate chiral environments, critical for asymmetric induction in catalysis.

Functional Group Modifications :

  • Hydroxy-oxide derivatives () introduce redox-active sites, expanding utility in oxidation reactions.
  • Pyrrolidine or dibenzazepine substituents () improve solubility or enable π-stacking interactions, respectively.

Q & A

Q. Tables of Key Data

Property Value Reference
Molecular FormulaC33_{33}H34_{34}NO4_4P
Molecular Weight539.60 g/mol
31^{31}P NMR Shiftδ 22.5 ppm (CDCl3_3)
Enantioselectivity (Ru)85–92% ee (hydrogenation)
Melting Point198–202°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 2
Reactant of Route 2
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.